N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a carboxamide group, and a brominated aromatic ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diamines or through the hydrogenation of pyridine derivatives.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a suitable carboxylic acid or its derivative (e.g., acyl chloride) under amide formation conditions.
Bromination of the Aromatic Ring: The bromination of the aromatic ring is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Alkynylation: The prop-2-yn-1-yl group is introduced via a Sonogashira coupling reaction, where the bromoaromatic compound reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, forming epoxides or ketones under appropriate conditions.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine, or the alkyne group, converting it to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Amines, alkenes, or alkanes.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or cancer.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and cellular uptake mechanisms.
Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide depends on its specific application:
Molecular Targets: It may interact with specific receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, such as:
Uniqueness
- Bromine Substitution : The presence of a bromine atom can significantly alter the compound’s reactivity and biological activity compared to its chloro or fluoro analogs.
- Alkyne Group : The prop-2-yn-1-yl group provides a site for further functionalization and can influence the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-3-8-19-9-6-13(7-10-19)16(20)18-14-4-5-15(17)12(2)11-14/h1,4-5,11,13H,6-10H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATZBNIKQDBAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)CC#C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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